molecular formula C22H35N5O B2703375 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 899757-21-2

3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2703375
CAS RN: 899757-21-2
M. Wt: 385.556
InChI Key: IEKYDSMNBIYJHR-UHFFFAOYSA-N
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Description

“3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a chemical compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involved the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is not specified in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyridazine derivatives and their structural analysis are critical areas of research, contributing to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of novel indolylpyridazinone derivatives demonstrated varied biological activities, highlighting the versatility of pyridazine compounds in medicinal chemistry (Abubshait, 2007). Additionally, the efficient synthesis and analysis of pyrimidinyl pyrazole derivatives underscore their potential in antitumor activity (Naito et al., 2005), showcasing the importance of structural innovation in drug discovery.

Biological Activities and Pharmacological Potential

Research into the biological activities of pyridazine derivatives reveals their potential in various pharmacological applications. The exploration of substituted 2,5-diazabicyclo[4.1.0]heptanes as piperazine surrogates, including a Ciprofloxacin analogue, underscores the significance of pyridazine and related moieties in developing new antimicrobial agents with potentially improved efficacy (Taylor et al., 2010). Similarly, the synthesis and evaluation of novel ester and hydrazide derivatives of 3(2H)-pyridazinone for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicate the potential of pyridazine derivatives in treating neurodegenerative diseases (Ozçelik et al., 2010).

Advanced Applications in Medicinal Chemistry

The advanced applications of pyridazine derivatives in medicinal chemistry are further evidenced by their utilization in the synthesis of fused azines, demonstrating the compound's adaptability in creating diverse molecular frameworks with potential therapeutic benefits (Ibrahim & Behbehani, 2014). This research not only emphasizes the synthetic versatility of pyridazine derivatives but also their broad applicability in developing novel pharmacological agents.

properties

IUPAC Name

3-cyclopentyl-1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c1-18-10-12-25(13-11-18)20-7-8-21(24-23-20)26-14-16-27(17-15-26)22(28)9-6-19-4-2-3-5-19/h7-8,18-19H,2-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKYDSMNBIYJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

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